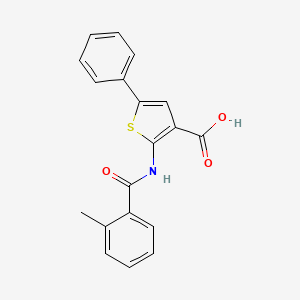

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid

Description

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 2-methylbenzamido group at position 2 and a phenyl substituent at position 5 of the thiophene ring. This compound combines a heterocyclic thiophene core with aromatic and amide functionalities, making it a candidate for pharmaceutical and materials science applications.

Key structural features include:

- Thiophene backbone: Provides electronic conjugation and stability.

- 2-Methylbenzamido group: Introduces steric and electronic effects via the methyl substituent.

- 3-Carboxylic acid group: Offers hydrogen-bonding capacity and solubility modulation.

Properties

IUPAC Name |

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-12-7-5-6-10-14(12)17(21)20-18-15(19(22)23)11-16(24-18)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIXDIIEPOGCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid can be achieved through a multi-step process involving the following key steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.

Amidation Reaction: The 2-methylbenzoyl group can be introduced through an amidation reaction, where 2-methylbenzoic acid is converted to its acyl chloride derivative and then reacted with the amine group on the thiophene ring.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel thiophene-based materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structurally similar thiophene-carboxylic acid derivatives, highlighting differences in substituents, synthesis, and properties:

Key Points of Comparison :

Substituent Effects on Bioactivity :

- The 2-methylbenzamido group in the target compound may enhance metabolic stability compared to unsubstituted benzamido analogs (e.g., 5-phenylthiophene-2-carboxylic acid) .

- Halogenated derivatives (e.g., dichlorobenzamido in ) exhibit enhanced antibacterial activity due to increased electrophilicity and membrane penetration.

Synthetic Complexity :

- The target compound requires multi-step synthesis involving benzamide coupling to thiophene intermediates, similar to methods for compounds 4a-4q in .

- Ester-protected derivatives (e.g., ) simplify purification but require hydrolysis to yield carboxylic acids.

Solubility: The carboxylic acid group in the target compound enhances aqueous solubility relative to ester or amide derivatives (e.g., ).

Spectroscopic Signatures :

- IR : Amide C=O stretches near 1650–1675 cm⁻¹ and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) distinguish it from ester analogs (C=O ~1700–1750 cm⁻¹) .

- ¹H NMR : Aromatic protons from the phenyl and benzamido groups appear as multiplet signals between δ 7.0–8.5 ppm, while the methyl group resonates near δ 2.3–2.5 ppm .

Biological Activity

The compound 2-(2-methylbenzamido)-5-phenylthiophene-3-carboxylic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

- Molecular Formula: C18H16N2O2S

- Molecular Weight: 320.4 g/mol

- Structural Features: The compound features a thiophene ring substituted with a carboxylic acid and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Apoptosis Induction: It has been observed to induce apoptosis in cancer cells through mitochondrial pathways, disrupting normal cell survival.

- Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties.

Anticancer Activity

A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. Results indicated:

- IC50 Values: The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating effective cytotoxicity.

- Mechanism Insights: Flow cytometry analysis revealed that treatment led to increased levels of apoptotic markers such as Annexin V and cleaved caspase-3.

Antimicrobial Activity

Research on the antimicrobial properties showed:

- Inhibition Zones: In vitro assays demonstrated inhibition zones against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC): MIC values were determined to be between 50 µg/mL and 100 µg/mL.

Case Studies

-

Case Study on Anticancer Effects:

- A study conducted on human breast cancer (MCF-7) cells showed that treatment with the compound resulted in a significant reduction in cell viability (p < 0.01) compared to control groups. The study highlighted the role of mitochondrial dysfunction in mediating these effects.

-

Case Study on Antimicrobial Efficacy:

- Another research project investigated the compound's efficacy against various bacterial strains. It was found that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | Cytotoxicity Assay | IC50: 10-20 µM | |

| Apoptosis Induction | Increased Annexin V | ||

| Antimicrobial | Disk Diffusion | Inhibition Zones | |

| MIC | 50-100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.